molecular formula C11H11N3O B7529256 N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

Cat. No.: B7529256
M. Wt: 201.22 g/mol
InChI Key: ORSLFGFBBOATIE-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) and Acetamide (B32628) Moieties in Chemical Synthesis and Biological Exploration

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This is due to its presence in numerous compounds with a wide array of biological activities. globalresearchonline.netmdpi.com Pyrazole derivatives have been extensively studied and are known to exhibit anti-inflammatory, anticancer, analgesic, antimicrobial, antidepressant, and antiviral properties, among others. mdpi.commdpi.comnih.gov The versatility of the pyrazole ring allows for various structural modifications, which can significantly influence the physicochemical and biological properties of the resulting compounds. researchgate.net The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. nih.gov

Similarly, the acetamide moiety is a crucial functional group in organic and medicinal chemistry. N-substituted 2-arylacetamides are noted as biologically active compounds, partly because of their structural resemblance to the side chain of natural benzylpenicillin. nih.gov The amide group is an excellent coordinator for ligands and its ability to participate in hydrogen bonding interactions is critical for molecular recognition at biological targets. nih.govnih.gov Compounds featuring an acetamide group are often investigated for their potential applications as building blocks in the synthesis of more complex, biologically active molecules. cymitquimica.com

Historical Context of Pyrazole-Acetamide Derivatives in Medicinal Chemistry

The history of pyrazole derivatives in medicine is extensive, having played a crucial role in the development of various therapeutic agents. globalresearchonline.net This history has paved the way for the creation of more complex derivatives, including those that incorporate an acetamide linkage. The combination of these two moieties is a strategic approach in medicinal chemistry aimed at developing novel compounds with specific biological activities. nih.gov

Recent decades have seen focused research on pyrazole-acetamide derivatives for various therapeutic targets.

Kinase Inhibitors: Researchers have synthesized and evaluated pyrazole derivatives alkylated with chloro-N-phenylacetamides as potential TGF-β type I receptor (ALK5) kinase inhibitors. nih.gov Other complex derivatives, such as N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, have been identified as selective Aurora Kinase B inhibitors, a target in cancer therapy. researchgate.net

Ion Channel Modulators: A notable area of research has been the discovery of 1H-pyrazol-5-yl-2-phenylacetamides as a novel class of G-protein-coupled inwardly-rectifying potassium (GIRK) channel activators. nih.gov These compounds are being investigated for their potential in treating conditions like pain and epilepsy. nih.gov

Immunomodulators: In the field of cancer immunotherapy, a series of 4-arylindoline derivatives containing a pyrazole moiety have been developed as potent small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. acs.org One of the most promising compounds from this series, J29, features a complex acetamide side chain attached to the pyrazole-containing scaffold. acs.org

Scope and Research Focus on N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide

This compound serves as a model compound within the broader class of pyrazole-acetamides. Research on this specific molecule and its close analogs is driven by the established therapeutic potential of its core structures. nih.govglobalresearchonline.net The primary focus of investigation for this compound includes its synthesis and its potential pharmacological activities, particularly in areas where pyrazoles have shown promise, such as anti-inflammatory, analgesic, and anticancer applications. nih.govsmolecule.com

Furthermore, the compound is of interest as a key intermediate in the synthesis of more elaborate pyrazole-based structures. globalresearchonline.netbibliomed.org The chemical reactivity of its functional groups allows it to be a building block for creating larger, more complex molecules with potentially enhanced or more specific biological activities.

Chemical Properties of this compound

Property Value
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
Structure Features a pyrazole ring attached to a phenyl group, which is linked to an acetamide functional group. smolecule.com
Functional Groups Pyrazole, Phenyl, Amide
Hydrogen Bond Donors 1 (Amide N-H)
Hydrogen Bond Acceptors 3 (Pyrazole N, Carbonyl O)

Selected Research Findings on Pyrazole-Acetamide Derivatives

Compound Class / Derivative Biological Target / Activity Key Findings Reference
1H-Pyrazol-5-yl-2-phenylacetamides GIRK1/2 Potassium Channel Activators Compounds displayed nanomolar potency as GIRK1/2 activators with improved brain distribution over previous compound classes. nih.gov
3-Substituted-4-(quinoxalin-6-yl) Pyrazoles with Acetamide Side Chains ALK5 Kinase Inhibitors Compounds with a 4-methylthiazol-2-yl moiety showed potent ALK5 inhibition (IC₅₀ = 0.28–0.57 μM). nih.gov
4-Arylindoline Pyrazole Derivatives PD-1/PD-L1 Interaction Inhibitors Compound J29 was identified as a potent inhibitor with an IC₅₀ value of 5.5 nM in a biochemical assay. acs.org
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide Aurora Kinase B Inhibitor Identified as a selective inhibitor for a key cancer therapy target. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-pyrazol-1-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-9(15)13-10-5-2-3-6-11(10)14-8-4-7-12-14/h2-8H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSLFGFBBOATIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 1h Pyrazole 1 Yl Phenyl Acetamide and Analogues

N-Alkylation Approaches to Pyrazole-Acetamide Core Synthesis

N-alkylation represents a direct and widely employed strategy for the synthesis of the N-(2-(1H-pyrazol-1-yl)phenyl)acetamide core. This approach involves the formation of a carbon-nitrogen bond between a pyrazole (B372694) ring and an N-phenylacetamide moiety.

Synthesis via Reaction of Pyrazoles with 2-Iodoacetanilides

A key N-alkylation method involves the coupling of pyrazoles with 2-iodoacetanilides. This reaction, often catalyzed by a transition metal, facilitates the formation of the desired N-aryl bond. Research has demonstrated the efficacy of copper-catalyzed N-arylation of pyrazoles with 2-iodoacetanilides. In a typical procedure, the reaction is carried out in the presence of a copper(I) catalyst, such as copper(I) iodide (CuI), and a ligand, like N,N'-dimethyl-1,2-cyclohexanediamine. The use of a base, such as potassium carbonate (K2CO3), is also crucial for the reaction to proceed. These reactions are generally performed in a suitable solvent, for instance, dimethylformamide (DMF), at elevated temperatures to achieve good yields of the target compound.

Further studies have explored similar copper-catalyzed N-arylation reactions of pyrazoles with 2-halophenylacetamides, where the halogen can be iodine or bromine. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction efficiency and yield. For example, the use of a palladium catalyst in conjunction with a suitable phosphine (B1218219) ligand has also been reported for such C-N cross-coupling reactions.

Intermediates and Precursors in N-Alkylation Pathways

The synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)acetamide via N-alkylation relies on the availability of key intermediates and precursors. The primary precursors are a pyrazole derivative and a functionalized acetanilide (B955), typically a 2-haloacetanilide.

The pyrazole ring itself can be synthesized through various methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. For the acetanilide component, 2-iodoaniline (B362364) or 2-bromoaniline (B46623) serves as a common starting material. These anilines are then acetylated to form the corresponding 2-haloacetanilides, which are the direct precursors for the N-alkylation step. The acetylation is typically achieved by reacting the haloaniline with acetic anhydride (B1165640) or acetyl chloride.

The following table summarizes the key precursors and intermediates in the N-alkylation pathway:

Precursor/IntermediateRole in Synthesis
PyrazoleThe core heterocyclic ring that is N-arylated.
2-Iodoaniline / 2-BromoanilineStarting material for the synthesis of the N-phenylacetamide moiety.
2-Iodoacetanilide / 2-BromoacetanilideThe acetylated haloaniline that directly participates in the N-alkylation reaction with pyrazole.
Copper(I) Iodide (CuI)A common catalyst for the N-arylation reaction.
N,N'-Dimethyl-1,2-cyclohexanediamineA ligand used in conjunction with the copper catalyst to facilitate the coupling.
Potassium Carbonate (K2CO3)A base used to promote the reaction.

Condensation and Coupling Reactions in Pyrazole-Acetamide Formation

Condensation and coupling reactions provide alternative and versatile routes to the N-(2-(1H-pyrazol-1-yl)phenyl)acetamide scaffold. These methods often involve building the pyrazole ring onto a pre-existing N-phenylacetamide framework or coupling pre-formed fragments.

Formation of the Pyrazole Ring and Subsequent Acetylation

One synthetic strategy involves the initial formation of a 1-(2-aminophenyl)pyrazole intermediate, followed by acetylation of the amino group. This approach begins with the reaction of 2-hydrazinyl-N-phenylaniline with a 1,3-dicarbonyl compound, such as malonaldehyde, to construct the pyrazole ring. The resulting 1-(2-aminophenyl)pyrazole is then acetylated using standard procedures, for instance, with acetic anhydride or acetyl chloride, to yield the final N-(2-(1H-pyrazol-1-yl)phenyl)acetamide product.

This multi-step process allows for the introduction of substituents on the pyrazole ring by using appropriately substituted 1,3-dicarbonyl compounds.

Use of Substituted Acetophenones and Hydrazine Derivatives

Another versatile method involves the condensation of substituted acetophenones with hydrazine derivatives to form a pyrazole intermediate, which is then coupled to the phenylacetamide moiety. For instance, a substituted acetophenone (B1666503) can react with a hydrazine derivative to form a hydrazone, which then undergoes cyclization to form the pyrazole ring.

A notable example is the synthesis of related pyrazole derivatives through the reaction of 2'-aminoacetophenone (B46740) with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone intermediate. This intermediate is then reacted with a hydrazine derivative to construct the pyrazole ring. The resulting aminophenyl pyrazole can then be acetylated as described previously. This pathway offers flexibility in introducing a wide range of substituents onto both the pyrazole and the phenyl rings.

Derivatization Strategies for Structural Modification

Following the synthesis of the core N-(2-(1H-pyrazol-1-yl)phenyl)acetamide structure, further derivatization is often employed to explore the structure-activity relationships of this class of compounds. These modifications can be targeted at either the pyrazole ring or the phenylacetamide portion of the molecule.

Common derivatization strategies include the introduction of various substituents onto the pyrazole ring. This can be achieved by starting with a substituted pyrazole in the N-alkylation reaction or by using a substituted 1,3-dicarbonyl compound in the condensation-based syntheses. For example, using a 3-substituted pyrazole will result in a final product with that same substituent at the 3-position of the pyrazole ring.

Introduction of Aromatic and Heteroaromatic Substituents

The synthesis of analogues of N-(2-(1H-pyrazol-1-yl)phenyl)acetamide often involves the introduction of various aromatic and heteroaromatic substituents to explore structure-activity relationships. These modifications can be made to the pyrazole ring itself or attached to other parts of the molecule.

A common strategy for creating substituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. nih.gov For instance, starting with substituted acetophenones and diethyl oxalate, ethyl 2,4-dioxo-4-arylbutanoates can be formed. These intermediates then react with phenylhydrazine (B124118) to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates, effectively introducing a substituted aryl group at the 5-position of the pyrazole ring. nih.gov This method is versatile and allows for the incorporation of a wide range of substituted phenyl groups. nih.gov

Another powerful technique for introducing aryl groups is through cross-coupling reactions. The Chan-Lam coupling, for example, can be used to form N-aryl bonds. This reaction utilizes a boronic acid and a trityl-protected pyrazole hydroxamate to introduce N-aryl moieties onto the pyrazole structure. nih.gov Similarly, Suzuki coupling has been employed to synthesize 3,4-diarylpyrazoles by reacting arylboronic acids with chromones, followed by treatment with hydrazine hydrate. mdpi.com

The introduction of heteroaromatic substituents is also a key strategy. One established method involves the Vilsmeier-Haack reaction, where a hydrazone is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to produce a 4-formyl pyrazole derivative. nih.gov This formyl group can then serve as a handle for further functionalization. More direct methods include the cyclocondensation of a pyrazole-carbothioamide with a substituted phenacyl bromide to construct a thiazole (B1198619) ring attached to the pyrazole core. nih.gov This approach has been used to create a library of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. nih.gov Furthermore, nucleophilic aromatic substitution provides a pathway for introducing nitrogen-containing heterocycles onto the pyrazole ring. dntb.gov.ua The principle of bioisosteric replacement has also guided the substitution of one heterocycle for another, such as replacing a thiazole moiety with an imidazole (B134444) or pyrazole fragment. acs.org

Table 1: Methods for Introducing Aromatic and Heteroaromatic Substituents

MethodReagents/PrecursorsType of Substituent IntroducedReference
Knorr Pyrazole Synthesis Substituted β-diketones, Hydrazine derivativesAryl groups on the pyrazole ring nih.gov
Cyclocondensation Ethyl 2,4-dioxo-4-arylbutanoates, Phenylhydrazine5-Aryl groups on a 1-phenyl-1H-pyrazole ring nih.gov
Chan-Lam Coupling Phenyl boronic acid, Trityl-protected pyrazole hydroxamateN-Aryl moieties nih.gov
Suzuki Coupling Arylboronic acids, Chromones, Hydrazine hydrate3,4-Diaryl groups mdpi.com
Vilsmeier-Haack Reaction Hydrazone, POCl₃/DMF4-Formyl group (for further functionalization) nih.gov
Heterocycle Construction Pyrazole-carbothioamide, Substituted phenacyl bromide4-Arylthiazole ring nih.gov

Modifications on the Acetamide (B32628) Bridge and Phenyl Ring

Modifications to the acetamide bridge and the N-phenyl ring of the core structure are crucial for fine-tuning the molecule's properties. Research has explored changes to the linker between the pyrazole and the terminal phenyl ring, as well as substitutions on the phenyl ring itself.

One synthetic approach involves creating bis-pyrazole structures through the Michael addition of hydrazine to chalcones, which are synthesized from substituted acetophenones. This inherently allows for variation in the phenyl ring that is ultimately part of the acetamide moiety. researchgate.net Another example of modifying the N-phenyl portion is the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where a pyrazine (B50134) ring replaces the pyrazole-bearing phenyl group, demonstrating the flexibility of the amide-forming reaction. researchgate.net

The acetamide linker itself can be altered. For instance, a thio-ether linkage has been incorporated to create 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides. This synthesis involves the reaction of 2,3-dithioindole with a substituted aniline (B41778), HATU, and DIEA in dichloromethane. nih.gov This changes the connectivity and electronic nature of the bridge.

Systematic modifications to the N-phenyl ring of the acetamide are often achieved by synthesizing a series of derivatives with different substituents. For example, N-phenylacetamide derivatives containing 4-arylthiazole moieties have been created to study structure-activity relationships. mdpi.com The synthesis of these compounds typically involves a final amide coupling step between a carboxylic acid and a substituted aniline.

Table 2: Examples of Modifications on the Acetamide and Phenyl Components

Modification TypeExample Compound ClassSynthetic StrategyReference
N-Phenyl Ring Substitution N-[4-(...-1H-pyrazol-3-yl)phenyl-...] acetamideMichael addition of hydrazine to chalcones made from substituted acetophenones. researchgate.net
N-Heteroaryl Substitution 2-Phenyl-N-(pyrazin-2-yl)acetamideCoupling reaction between a carboxylic acid and a heteroaromatic amine. researchgate.net
Acetamide Bridge Alteration 2-((1H-indol-3-yl)thio)-N-phenyl-acetamidesIntroduction of a sulfur atom linker via reaction with 2,3-dithioindole. nih.gov
Systematic Phenyl Substitution N-(4-((4-Arylthiazol-2-yl)amino)phenyl)acetamideAmide bond formation between a thiazole-containing aniline and an appropriate acid. mdpi.com

Stereoselective Synthesis and Chiral Auxiliaries in Pyrazole-Acetamide Chemistry

The development of stereoselective synthetic methods is essential for producing enantiomerically pure pyrazole-acetamide derivatives, particularly when a chiral center is present. rsc.org Chiral auxiliaries are frequently employed to control the stereochemical outcome of reactions. wikipedia.orgsigmaaldrich.com These are stereogenic groups temporarily incorporated into the molecule to direct the formation of a specific stereoisomer. wikipedia.orgresearchgate.net

A notable example is the use of tert-butanesulfinamide as a chiral auxiliary for the asymmetric synthesis of pyrazole derivatives. rsc.orgrsc.org The synthesis can begin with the condensation of a chiral tert-butanesulfinamide with an aldehyde to form a chiral toluenesulfinyl imine. A subsequent stereoselective addition of an organolithium reagent to this imine, followed by desulfination, establishes the desired stereocenter. rsc.org This approach has been successfully applied to create chiral N-(3-{1-[1-(3-cyclopropylmethoxy-4-difluoromethoxyphenyl)-2-(1-oxypyridin-4-yl)ethyl]-1H-pyrazol-3-yl}phenyl)acetamide. rsc.org In this multi-step synthesis, the chiral amine is prepared and then used to construct the pyrazole ring, with the final acetamide group being added in a later step. rsc.org

Other well-known chiral auxiliaries include oxazolidinones, developed by Evans, and derivatives of pseudoephedrine. wikipedia.orgresearchgate.net Oxazolidinone auxiliaries are particularly effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. researchgate.net Pseudoephedrine and its analogue, pseudoephenamine, can be reacted with a carboxylic acid to form an amide. Deprotonation at the α-carbon followed by reaction with an electrophile, such as an alkyl halide, proceeds with high diastereoselectivity, directed by the chiral scaffold. wikipedia.orgnih.gov After the desired stereocenter is set, the auxiliary can be cleaved and recovered. sigmaaldrich.comresearchgate.net

Table 3: Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryType of Reaction ControlledGeneral MechanismReference
tert-Butanesulfinamide Stereoselective addition to iminesForms a chiral sulfinylimine intermediate that directs nucleophilic attack. rsc.orgrsc.org
Oxazolidinones (Evans) Alkylation, Aldol reactionsForms a chiral enolate that directs the approach of electrophiles. wikipedia.orgresearchgate.net
Pseudoephedrine / Pseudoephenamine AlkylationForms a chiral amide; the enolate formed after deprotonation reacts with high diastereoselectivity. wikipedia.orgnih.gov

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide by providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Chemical Shift Analysis of this compound Protons

Proton (¹H) NMR spectroscopy confirms the presence and electronic environment of hydrogen atoms within the molecule. The spectrum of this compound typically displays characteristic signals corresponding to the acetamide (B32628) group, the phenyl ring, and the pyrazole (B372694) ring.

The acetamide methyl protons (CH₃) generally appear as a sharp singlet, while the amide proton (NH) presents as a broader singlet. The aromatic protons on the phenyl and pyrazole rings resonate in the downfield region, with their specific chemical shifts and coupling patterns being highly dependent on their substitution and electronic environment. For instance, in related 1-phenyl-1H-pyrazole structures, the pyrazole protons show distinct signals, with the H-5 proton often appearing at a downfield shifted position. researchgate.net The protons of the phenyl ring attached to the pyrazole nitrogen exhibit complex multiplets due to spin-spin coupling. nih.gov

Representative ¹H NMR Data for Related Structures

To illustrate typical chemical shift ranges, data for structurally similar compounds are presented below.

Functional GroupChemical Shift (δ) Range (ppm)Multiplicity
Acetamide CH₃~1.8 - 2.2Singlet (s)
Amide NH~7.5 - 9.5Broad Singlet (br s)
Pyrazole H-4~6.3 - 6.5Triplet (t)
Phenyl & Pyrazole H~7.2 - 8.5Multiplet (m)
Pyrazole H-3, H-5~7.6 - 8.0Doublet (d)

Note: The exact chemical shifts can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopic Investigations of Carbon Frameworks

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of this compound. The spectrum reveals distinct signals for each unique carbon atom in the molecule.

The carbonyl carbon (C=O) of the acetamide group is typically observed in the highly deshielded region of the spectrum, often around 168-171 ppm. The methyl carbon of the acetamide group appears in the upfield region. Carbons of the phenyl and pyrazole rings resonate in the aromatic region, generally between 110 and 145 ppm. The specific chemical shifts provide insight into the electronic environment of each carbon, influenced by the nitrogen atoms of the pyrazole ring and the acetamide substituent on the phenyl ring. Complete assignment of ¹³C chemical shifts is often achieved with the aid of two-dimensional NMR experiments. nih.gov

Typical ¹³C NMR Chemical Shift Ranges for Core Moieties

Moiety Carbon Type Chemical Shift (δ) Range (ppm)
Acetamide Carbonyl (C=O) 168 - 171
Acetamide Methyl (CH₃) 22 - 25
Phenyl Ring C-N (Pyrazole) ~140 - 143
Phenyl Ring C-N (Amide) ~133 - 138
Phenyl Ring Aromatic C-H 123 - 130

Note: Data is generalized from related structures. rsc.orgchemicalbook.comchemicalbook.com

Two-Dimensional NMR Techniques (COSY, TOCSY, ROESY) for Connectivity

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound by revealing through-bond and through-space correlations between nuclei. wikipedia.orgslideshare.net

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically over two to three bonds (e.g., H-C-H or H-C-C-H). libretexts.org For the target molecule, COSY spectra would show cross-peaks between adjacent protons on the phenyl ring and between coupled protons on the pyrazole ring, confirming their connectivity. libretexts.orgoxinst.com

Total Correlation Spectroscopy (TOCSY): TOCSY extends the correlations observed in COSY to an entire spin system. libretexts.org It reveals correlations between a given proton and all other protons within the same coupled network. libretexts.orgoxinst.com This is particularly useful for identifying all protons belonging to the phenyl ring from a single, well-resolved signal.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This technique, similar to its counterpart NOESY, identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY is valuable for determining the three-dimensional conformation of the molecule in solution by showing through-space correlations, for example, between the amide proton and nearby protons on the phenyl ring, or between protons of the phenyl and pyrazole rings that are spatially proximate due to the molecule's preferred conformation.

Together, these 2D NMR techniques provide a comprehensive map of the molecular structure, confirming the atom-to-atom connectivity and shedding light on the molecule's spatial arrangement. nih.govprinceton.edu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the characteristic vibrational modes of the functional groups present. Key absorption bands for this compound would include:

N-H Stretch: A sharp peak typically in the region of 3300-3500 cm⁻¹, corresponding to the amide N-H bond.

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of the amide I band (carbonyl stretch). researchgate.net

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. researchgate.net

C=C and C=N Stretches: Aromatic ring stretching vibrations from both the phenyl and pyrazole rings typically appear in the 1400-1600 cm⁻¹ region. researchgate.netsemanticscholar.org

N-H Bend: The amide II band, resulting from N-H bending, is usually found around 1550 cm⁻¹. researchgate.net

Summary of Spectroscopic Data

Technique Feature Typical Wavenumber/Wavelength
IR N-H Stretch (Amide) 3300 - 3500 cm⁻¹
IR C=O Stretch (Amide I) 1660 - 1680 cm⁻¹
IR Aromatic C=C/C=N Stretch 1400 - 1600 cm⁻¹

| UV-Vis | π → π* Transitions | ~200 - 400 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its fragmentation pattern upon ionization.

Using a technique like electron ionization (EI), the molecule is fragmented into characteristic smaller ions. The mass-to-charge ratio (m/z) of the intact molecular ion confirms the molecular weight of the compound. For this compound (C₁₁H₁₁N₃O), the expected exact mass is approximately 201.0902 g/mol .

The fragmentation pattern provides structural clues. Common fragmentation pathways for related amide structures include:

Cleavage of the amide bond, leading to fragments corresponding to the pyrazolyl-phenylamine portion and the acetyl group.

Loss of the ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.

Fragmentation of the pyrazole or phenyl rings.

High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further confirming the proposed structure. semanticscholar.org While hard ionization techniques like EI provide rich fragmentation data, they may not always show a prominent molecular ion peak. nih.gov

Single-Crystal X-ray Diffraction Analysis for Solid-State Molecular Conformation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions within the crystal lattice.

Analysis of related pyrazole derivatives shows that the pyrazole ring itself is typically planar. researchgate.netspast.org The crystal structure of this compound would reveal the dihedral angle between the planes of the phenyl and pyrazole rings. This orientation is crucial for understanding the steric and electronic interactions between these two aromatic systems.

Furthermore, the analysis elucidates intermolecular interactions, such as hydrogen bonds. It is expected that the amide group would participate in hydrogen bonding, with the N-H group acting as a donor and the carbonyl oxygen (C=O) acting as an acceptor, potentially forming chains or dimeric structures that stabilize the crystal packing. iucr.orgnih.gov These interactions are fundamental to the solid-state properties of the compound.

Crystallographic Data for a Related Pyridylpyrazole Compound

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c mdpi.com
Key Interactions N-H···O, N-H···N hydrogen bonds spast.orgiucr.org

Note: Data presented is for analogous structures to indicate expected findings. The specific parameters for this compound would require its own crystallographic analysis.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Detailed information regarding the unit cell parameters, space group, and the arrangement of molecules within the crystal lattice is not available. A description of intermolecular interactions, such as classical hydrogen bonds (e.g., N-H···O), weaker C-H···O or C-H···π interactions, and potential π-π stacking between the aromatic and heterocyclic rings, cannot be provided without experimental crystallographic data.

Theoretical Chemistry and Computational Investigations of N 2 1h Pyrazole 1 Yl Phenyl Acetamide

Quantum Mechanics Studies for Electronic Structure and Reactivity

Quantum mechanics (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For pyrazole (B372694) derivatives, Density Functional Theory (DFT) is a commonly used method to investigate their electronic structure and reactivity. researcher.liferesearchgate.net These studies provide a detailed picture of the electron distribution and energy levels, which are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.gov

For a structurally similar compound, N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide, DFT calculations at the B3LYP/6–311G(d,p) level revealed a HOMO-LUMO energy gap of 5.0452 eV. nih.gov The HOMO and LUMO were found to be localized across the entire molecule, indicating a potential for charge transfer throughout the system. nih.gov Generally, a smaller HOMO-LUMO gap suggests higher chemical reactivity. nih.gov

Table 1: Frontier Molecular Orbital Energies for a Structurally Similar Pyrazole Derivative

Molecular Orbital Energy (eV)
HOMO -5.3130
LUMO -0.2678

| Energy Gap (ΔE) | 5.0452 |

Data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide as a representative example. nih.gov

Electron Localization Function and Charge Distribution

The Electron Localization Function (ELF) provides a visual representation of the electron pair localization in a molecule, offering insights into chemical bonding and lone pairs. For pyrazole-containing compounds, ELF analysis can highlight the covalent character of bonds and the regions of high electron density, such as around the nitrogen atoms of the pyrazole ring. researchgate.net This information is valuable for understanding the molecule's reactivity and intermolecular interactions.

The charge distribution within N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide can be analyzed using methods like Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP surface indicates the regions of positive and negative electrostatic potential, which are crucial for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov

Average Local Ionization Energy Mapping

Average Local Ionization Energy (ALIE) mapping is a computational tool used to predict the most likely sites for electrophilic attack on a molecule. Lower values of ALIE on the molecular surface indicate regions where it is easiest to remove an electron. For acetamide (B32628) derivatives, DFT studies have been employed to understand their local reactivity. researchgate.net In the case of this compound, ALIE mapping would likely highlight the electron-rich regions, such as the pyrazole ring and the acetamide group, as potential sites for interaction with electrophiles.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its various conformations in different environments.

In the context of drug design, MD simulations are often used to assess the stability of a ligand when bound to a biological target, such as a protein. nih.gov These simulations can reveal how the ligand's conformation changes within the binding site and the nature of its interactions with surrounding amino acid residues. nih.gov For pyrazole-carboxamide derivatives, MD simulations have shown that these compounds can exhibit good stability within the binding sites of receptors with minor conformational changes. nih.gov

Molecular Docking Studies for Predicted Binding Modes and Interactions with Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. ijpbs.com This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For pyrazole derivatives, molecular docking studies have been conducted against a variety of protein targets. mdpi.comnih.gov These studies have shown that the pyrazole scaffold can form key interactions with the active sites of proteins. nih.govnih.gov For this compound, docking simulations would predict its binding mode within a specific protein target, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. The acetamide group and the pyrazole ring are both capable of forming hydrogen bonds, which are often crucial for ligand binding. researchgate.net

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group Potential Interaction
Pyrazole Ring Hydrogen bond donor/acceptor, pi-pi stacking
Phenyl Ring Hydrophobic interactions, pi-pi stacking

De Novo Ligand Design and Virtual Screening Approaches

De novo ligand design and virtual screening are computational strategies used to identify novel molecules with desired biological activities. nih.gov De novo design involves the generation of new molecular structures from scratch, often by assembling molecular fragments within the binding site of a target protein. mdpi.combcrcp.ac.in The pyrazole scaffold is a common fragment used in de novo design due to its favorable pharmacological properties. nih.govsemanticscholar.org

Virtual screening, on the other hand, involves the computational screening of large libraries of existing compounds to identify those that are likely to bind to a specific target. nih.govresearchgate.net Pyrazole-based libraries are often used in virtual screening campaigns to discover new drug candidates for a wide range of diseases. nih.gov Both de novo design and virtual screening approaches can be applied to discover novel derivatives of this compound with enhanced biological activity.

Reaction Mechanisms and Chemical Transformations

Nucleophilic Substitution Reactions involving Halogenated Intermediates

The synthesis of N-(2-(1H-pyrazol-1-yl)phenyl)acetamide and its analogs often involves nucleophilic substitution, where the pyrazole (B372694) ring acts as a nucleophile. A common strategy is the N-alkylation of a pyrazole with a halogenated acetamide (B32628) derivative. For instance, various N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides are synthesized by treating N-(chlorophenyl)-2-iodoacetamides with pyrazoles in the presence of a base like sodium carbonate. arkat-usa.org The greater reactivity of iodoacetamides compared to their chloro-analogs makes them more suitable for this reaction. arkat-usa.org

The general reaction involves the deprotonation of the pyrazole NH by the base, creating a pyrazolate anion which then acts as a potent nucleophile. This anion attacks the electrophilic carbon atom bearing the iodine, displacing the iodide leaving group and forming the new N-C bond. arkat-usa.org This method provides a direct route to constructing the core structure of these compounds.

Table 1: Examples of Nucleophilic Substitution for Synthesizing Pyrazolyl Acetamides

Aryl Group (Ar) Pyrazole Reactant (R groups) Product
2-Chlorophenyl Pyrazole (R1,R2,R3=H) N-(2-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide
3-Chlorophenyl Pyrazole (R1,R2,R3=H) N-(3-Chlorophenyl)-2-(1H-pyrazol-1-yl)acetamide
2-Chlorophenyl 3,5-Dimethylpyrazole (R1,R3=Me, R2=H) N-(2-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide
3-Chlorophenyl 3,5-Dimethylpyrazole (R1,R3=Me, R2=H) N-(3-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Data sourced from a study on the synthesis of N-(chlorophenyl)-substituted 2-(1H-pyrazol-1-yl)acetamides. arkat-usa.org

Acid-Base Chemistry of Acetamide and Pyrazole Moieties

The N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide molecule possesses both acidic and basic sites, primarily associated with the pyrazole and acetamide groups.

Pyrazole Moiety: The pyrazole ring is amphiprotic, meaning it can act as both a Brønsted acid and a base. nih.gov

Acidity: The N-H proton of the pyrazole ring is weakly acidic (pKa ≈ 14-15), similar to a pyrrole. mdpi.com In the presence of a strong base, this proton can be abstracted to form a pyrazolate anion. ijraset.comorientjchem.org This deprotonation significantly increases the nucleophilicity of the ring system. orientjchem.orgglobalresearchonline.net

Basicity: The second nitrogen atom in the pyrazole ring, which is not bonded to a hydrogen, has a lone pair of electrons and is weakly basic (pKa of conjugate acid ≈ 2.5), similar to pyridine (B92270). mdpi.comijraset.comorientjchem.org It can be protonated by strong acids to form a pyrazolium cation. globalresearchonline.net Protonation makes the ring less susceptible to electrophilic attack. globalresearchonline.net

Acetamide Moiety:

Acidity: The N-H proton of the acetamide group is significantly less acidic than the pyrazole proton, with a pKa typically around 17. Abstraction of this proton requires very strong bases.

Basicity: The lone pairs on the carbonyl oxygen and, to a lesser extent, the nitrogen atom, can act as Lewis bases. The carbonyl oxygen is the primary site of protonation in the presence of acid.

The interplay of these acidic and basic centers is crucial for the molecule's chemical behavior, influencing its reactivity, solubility, and interactions with biological targets.

Table 2: Approximate Acidity and Basicity of Functional Moieties

Moiety Functional Group pKa (approximate) Characteristic
Pyrazole N-H 14-15 Weakly Acidic
Pyrazole Pyridinic N 2.5 (of conjugate acid) Weakly Basic
Acetamide N-H 17 Very Weakly Acidic
Acetamide C=O -1 (of conjugate acid) Very Weakly Basic

Note: pKa values are general approximations for the respective functional groups.

Coupling Reactions for Complex Organic Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex organic molecules. masterorganicchemistry.com Halogenated derivatives of this compound are excellent candidates for such transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid) with an organohalide. masterorganicchemistry.com A bromo- or iodo-substituted version of this compound (either on the phenyl or pyrazole ring) could be coupled with various aryl or heteroaryl boronic acids. nih.govmdpi.comrsc.org This methodology is widely used to synthesize biaryl compounds. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄ or others featuring specialized phosphine (B1218219) ligands, in the presence of a base. masterorganicchemistry.commdpi.comresearchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by coupling an organohalide with an alkene in the presence of a palladium catalyst and a base. masterorganicchemistry.com A halogenated this compound derivative could react with various alkenes to introduce vinyl groups or build more complex side chains.

These coupling reactions provide versatile pathways for functionalizing the core this compound scaffold, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry.

Oxidation and Reduction Pathways of this compound Derivatives

The redox chemistry of this compound is largely dictated by the inherent stability of its aromatic components.

Pyrazole Ring: The pyrazole ring is an aromatic heterocycle and is generally very resistant to both oxidation and reduction. globalresearchonline.netglobalresearchonline.net It remains stable in the presence of common oxidizing agents like potassium permanganate (KMnO₄). globalresearchonline.net While the ring itself is difficult to reduce, it can be catalytically hydrogenated under specific conditions, leading first to pyrazoline and then to pyrazolidine. globalresearchonline.netglobalresearchonline.net However, C-alkyl side chains attached to the pyrazole ring can be oxidized by agents like alkaline KMnO₄ to yield the corresponding carboxylic acids. globalresearchonline.net

Phenyl and Acetamide Groups: The other parts of the molecule are more susceptible to redox transformations.

Oxidation: Under harsh oxidative conditions, the phenyl ring or the methyl group of the acetamide moiety could potentially be oxidized, although this would likely lead to decomposition.

Reduction: The phenyl ring can be reduced to a cyclohexyl ring via catalytic hydrogenation at high pressure and temperature, though this would be a challenging transformation to perform selectively without affecting other parts of the molecule. The carbonyl group of the acetamide is generally resistant to reduction but can be reduced to a methylene group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Structure Activity Relationship Sar Investigations of N 2 1h Pyrazole 1 Yl Phenyl Acetamide Analogues

Impact of Substituent Position and Electronic Nature on Molecular Activity

The substitution pattern on both the phenyl and pyrazole (B372694) rings of the N-(2-(1H-pyrazol-1-yl)phenyl)acetamide scaffold plays a pivotal role in modulating biological activity. The electronic properties of these substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), and their positions are critical determinants of the molecule's potency.

Studies on related phenylazopyrazole photoswitches have shown that the introduction of methyl and acyl groups on a nitrogen atom of the pyrazole ring can lead to a hyperchromic effect and a minor bathochromic shift. nih.govd-nb.info Furthermore, the addition of either an EDG or an EWG at various positions can result in minor hyperchromic effects and a bathochromic shift. nih.govd-nb.info In a study of salicylaldehyde (B1680747) hydrazone derivatives, it was found that the presence of electron-withdrawing groups favors stronger hydrogen bonding, while electron-donating groups weaken this interaction. nih.gov This highlights the general principle that the electronic nature of substituents can significantly influence the intramolecular and intermolecular interactions that are crucial for biological activity.

In the context of specific biological targets, research on pyrazole derivatives as N-formyl peptide receptor agonists demonstrated that substitutions on the phenyl ring attached to the acetamide (B32628) moiety influence activity. nih.gov For instance, derivatives with different substituents on this phenyl ring exhibited varying levels of agonistic activity. Similarly, in the development of androgen receptor (AR) antagonists based on a 2-(5-methyl-1H-pyrazol-1-yl) acetamide core, various substitutions on the phenyl ring of the acetamide portion led to a range of potencies. diva-portal.org

The position of substituents is equally important. In an investigation of pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors, the 3,5-dialkyl substitution on the pyrazole ring was found to be crucial for activity, as mono- or unsubstituted analogues were inactive. nih.gov This underscores that steric bulk and the specific placement of substituents on the pyrazole ring can be a deciding factor for effective binding to a biological target.

The following table summarizes the observed effects of different substituents on the activity of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide analogues and related pyrazole-containing compounds.

Scaffold/Analogue Substituent & Position Observed Effect on Activity/Property
PhenylazopyrazoleMethyl/Acyl on pyrazole nitrogenHyperchromic effect, minor bathochromic shift nih.govd-nb.info
PhenylazopyrazoleEDG or EWG on the R positionMinor hyperchromic effects, bathochromic shift nih.govd-nb.info
Salicylaldehyde hydrazonesElectron-withdrawing groupStronger hydrogen bonding nih.gov
Salicylaldehyde hydrazonesElectron-donating groupWeaker hydrogen bonding nih.gov
Pyrazole azabicyclo[3.2.1]octane sulfonamides3,5-dialkyl on pyrazole ringEssential for NAAA inhibitory activity nih.gov
2-(5-methyl-1H-pyrazol-1-yl) acetamide derivativesVarious on phenyl ringModulated androgen receptor antagonist activity diva-portal.org

Role of the Phenyl Ring and Pyrazole Moiety in Biological Interaction

The phenyl ring and the pyrazole moiety are fundamental components of the N-(2-(1H-pyrazol-1-yl)phenyl)acetamide scaffold, each contributing significantly to the molecule's ability to interact with biological targets. The pyrazole ring, a five-membered heterocyclic system with two adjacent nitrogen atoms, is a well-established pharmacophore found in numerous biologically active compounds. nih.govresearchgate.net

The pyrazole moiety can engage in various non-covalent interactions, including hydrogen bonding, and π-π stacking. In a study of 4-arylindoline derivatives as PD-1/PD-L1 inhibitors, the pyrazole ring was shown to engage in a π-π interaction with a tyrosine residue and a π-anion interaction with an aspartate residue, thereby stabilizing the binding of the compound to the PD-L1 protein. acs.org This demonstrates the pyrazole's capacity to participate in crucial binding interactions.

The phenyl ring, attached to the pyrazole at the 1-position and to the acetamide at the 2-position, serves as a critical scaffold that orients the other functional groups in the correct conformation for binding. Modifications to this ring can significantly impact activity. For example, in the development of antitubercular agents based on a 1,3-substituted pyrazole core, various substitutions on the C-3 aryl ring were explored to optimize activity against Mycobacterium tuberculosis. researchgate.net

Furthermore, the relative orientation of the phenyl and pyrazole rings is crucial. The linkage at the N1 position of the pyrazole to the ortho position of the phenylacetamide is a key structural feature. This specific connectivity creates a defined spatial arrangement that is often essential for fitting into the binding pocket of a target protein.

The following table highlights the key interactions involving the phenyl ring and pyrazole moiety in related compounds.

Compound Class Structural Moiety Role in Biological Interaction
4-Arylindoline derivativesPyrazole ringπ-π interaction with Tyr56, π-anion interaction with Asp122 acs.org
4-Arylindoline derivatives4-Phenylindoline moietyMultiple hydrophobic interactions, including π-alkyl and S−π interactions acs.org
1,3-Substituted pyrazolesC-3 aryl ringSubstitution pattern critical for antitubercular activity researchgate.net
General pyrazole derivativesPyrazole moietyActs as a versatile pharmacophore involved in hydrogen bonding and other interactions nih.govresearchgate.net

Influence of Linker Region Modifications (e.g., Acetamide Bridge)

The length, rigidity, and chemical nature of the linker can all be tuned to improve biological activity. For instance, in a series of P2X7 receptor antagonists, the N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide scaffold highlights the importance of the acetamide linker in presenting the phenylmethyl group to the receptor. ebi.ac.uk

In the design of TGF-β type I receptor kinase (ALK5) inhibitors, the linkage between a phenyl ring and a pyrazole ring was found to be critical for activity. nih.gov While a thioamide linkage significantly increased ALK5 inhibitory activity, it suffered from instability. This led to the exploration of more stable amide linkages, such as the acetamide bridge, demonstrating that the nature of the linker is a key determinant of both potency and pharmaceutical properties. nih.gov

Studies on pyrazolyl acylhydrazones and amides as antioxidant and anti-inflammatory agents have also shown that modifications to the linker region can significantly impact biological activity. nih.gov By varying the groups attached to the amide or hydrazone linker, researchers were able to modulate the compounds' antioxidant and antiproliferative properties.

The data below illustrates how modifications to the linker region can affect the properties of pyrazole-containing compounds.

Compound Class Linker Modification Impact on Activity/Properties
ALK5 InhibitorsThioamide vs. Amide LinkerThioamide increased potency but had stability issues; amide linkers offered a more stable alternative nih.gov
Pyrazolyl Acylhydrazones/AmidesVariations in amide/hydrazone substituentsModulated antioxidant and antiproliferative activities nih.gov
P2X7 Receptor AntagonistsN-(phenylmethyl)-acetamide linkerImportant for presenting the phenylmethyl group to the receptor ebi.ac.uk

Optimization of Structural Motifs for Enhanced Affinity and Selectivity

The optimization of N-(2-(1H-pyrazol-1-yl)phenyl)acetamide analogues for enhanced affinity and selectivity involves a multi-pronged approach, targeting the various structural motifs within the molecule. This process often relies on iterative cycles of design, synthesis, and biological testing to build a comprehensive SAR profile.

A key strategy is the exploration of different heterocyclic rings as bioisosteres for the pyrazole or phenyl rings to improve properties like binding affinity, selectivity, and metabolic stability. For example, in the optimization of adenosine (B11128) A2A receptor antagonists, various heterocyclic replacements for a pyridine (B92270) ring were explored, with pyrazine (B50134) being identified as a reliable bioisostere. nih.gov

Another common optimization strategy is the introduction of specific substituents to exploit favorable interactions within the target's binding site. In the development of selective RET inhibitors, a series of (E)-1-(4-(2-(1H-pyrazol-5-yl)vinyl)phenyl) derivatives were designed to overcome resistance mutations. nih.gov The addition of a vinyl linker and specific substitutions on the pyrazole and phenyl rings led to a compound with potent activity against both wild-type and mutant forms of the RET kinase. nih.gov

Furthermore, modifying the terminal groups of the molecule can significantly enhance affinity and selectivity. In the development of PD-1/PD-L1 inhibitors, various hydrophilic substituents with hydrogen bond donor functionalities were introduced at the terminal end of the molecule. acs.org This strategy led to compounds with significantly enhanced potency. acs.org

The table below provides examples of optimization strategies and their outcomes for related pyrazole-containing compounds.

Target Optimization Strategy Resulting Improvement
Adenosine A2A ReceptorBioisosteric replacement of pyridine with pyrazineMaintained decent activity, demonstrating pyrazine as a reliable bioisostere nih.gov
RET KinaseIntroduction of a vinyl linker and specific substitutionsPotent inhibition of both wild-type and resistance mutant RET kinase nih.gov
PD-1/PD-L1 InteractionIntroduction of hydrophilic terminal groupsSignificantly enhanced inhibitory potency acs.org

Medicinal Chemistry and Ligand Design Principles

Pyrazole-Acetamide as a Pharmacophore in Rational Drug Design

The N-(2-(1H-pyrazole-1-yl)phenyl)acetamide structure comprises three key components that contribute to its pharmacophoric potential: the pyrazole (B372694) ring, the central phenyl ring, and the acetamide (B32628) linker. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of many approved drugs and is recognized for its ability to engage in various non-covalent interactions with biological targets. researchgate.netdiva-portal.org Its nitrogen atoms can act as hydrogen bond acceptors and donors, while the ring itself can participate in pi-stacking and hydrophobic interactions. researchgate.net The literature highlights the pyrazole nucleus in a number of approved drugs, underscoring its pharmacological significance. diva-portal.org

The central phenyl ring acts as a crucial scaffold, positioning the pyrazole and acetamide groups in a specific spatial orientation. This arrangement is often critical for binding to target proteins, such as the hinge region of kinases. nih.gov The acetamide moiety provides a key hydrogen bond donor (N-H) and acceptor (C=O), which are instrumental in anchoring the molecule within a protein's binding site. researchgate.net For instance, in the design of Aurora kinase B inhibitors, the quinazoline (B50416) scaffold, a bioisostere of the phenyl-pyrazole system, was explored, with the acetamide portion playing a role in maintaining cellular activity. nih.gov

The combination of these three motifs in the this compound scaffold creates a versatile pharmacophore that can be systematically modified to achieve desired biological activities. Structure-activity relationship (SAR) studies on related pyrazole derivatives have demonstrated the importance of each component. For example, in a series of pyrazole-based inhibitors of meprin α and β, the substitution pattern on the phenyl rings directly attached to the pyrazole core was found to be critical for inhibitory activity, with a 3,5-diphenylpyrazole (B73989) showing high potency against meprin α. nih.gov This highlights the tunability of the pyrazole-phenyl system in achieving target-specific interactions.

Strategies for Lead Compound Identification and Optimization

The discovery of lead compounds centered on the this compound scaffold often begins with high-throughput screening (HTS) of diverse chemical libraries. HTS can identify initial hits that, while potent, may lack optimal drug-like properties. researchgate.net Once a lead compound is identified, a systematic process of lead optimization is undertaken to enhance its potency, selectivity, and pharmacokinetic profile.

A primary strategy in lead optimization is the exploration of structure-activity relationships (SAR). This involves the synthesis of a series of analogues where specific parts of the lead molecule are systematically modified. For example, in the development of P2X7 receptor antagonists, a series of (1H-pyrazol-4-yl)acetamide derivatives were synthesized to investigate their SAR. researchgate.net This led to the identification of a compound with enhanced potency and favorable physicochemical and pharmacokinetic properties. researchgate.net

In another example, a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives were designed and synthesized as androgen receptor (AR) antagonists. diva-portal.org An AR luciferase reporter assay identified a potent antagonist, and further modifications led to a compound with significant anti-proliferative activity against LNCaP prostate cancer cells. diva-portal.org The following table illustrates the impact of substitutions on the phenyl ring of the acetamide moiety on the anti-proliferative activity.

Compound IDSubstitution on Phenyl RingAnti-proliferative Activity (IC50 in µM) against LNCaP cells
Bicalutamide -35.0
6f 4-CN59.7% inhibition (in AR luciferase assay)
6g 4-CF313.6
Data sourced from a study on 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives as androgen receptor antagonists. diva-portal.org

Similarly, in the pursuit of inhibitors for the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a medicinal chemistry campaign based on a 4-arylindoline scaffold led to the synthesis of derivatives containing a pyrazole moiety. acs.org The initial lead compound suffered from poor metabolic stability. Through structural modifications, including the introduction of a pyrazole ring and various tail groups, a new lead compound, J29, was discovered with a potent IC50 value of 5.5 nM and significantly improved metabolic stability in human liver microsomes. acs.org

These examples underscore the iterative nature of lead optimization, where SAR data guides the rational design of new analogues with improved therapeutic potential.

Scaffold Hopping and Bioisosteric Replacement in Derivative Design

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel intellectual property, overcome liabilities of a lead series, and improve a compound's pharmacological profile. niper.gov.in These techniques are particularly relevant to the this compound framework.

Scaffold hopping involves replacing the core molecular framework of a compound with a structurally different scaffold while retaining the key pharmacophoric features responsible for biological activity. For instance, in the development of dual leucine (B10760876) zipper kinase (DLK) inhibitors, a shape-based scaffold hopping approach was used to convert a pyrimidine-based lead to a pyrazole core, resulting in improved physicochemical properties and brain penetrance. nih.gov This highlights the potential to replace the central phenyl ring of the this compound scaffold with other aromatic or heteroaromatic systems to modulate activity and properties.

Bioisosteric replacement refers to the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a new molecule with similar biological activity. cambridgemedchemconsulting.com This strategy is frequently applied to the pyrazole ring itself. In the development of cannabinoid-1 (CB1) receptor antagonists based on the diaryl pyrazole scaffold of rimonabant, the pyrazole 5-aryl substituent was replaced with a 2-thienyl moiety appended with an alkynyl unit. nih.govresearchgate.net This bioisosteric replacement led to a novel class of potent and selective CB1 antagonists. nih.govresearchgate.net

The following table provides examples of common bioisosteric replacements for different components of the this compound scaffold.

Original MoietyBioisosteric Replacement(s)Rationale for Replacement
Pyrazole Imidazole (B134444), Triazole, IsoxazoleTo modulate electronic properties, hydrogen bonding capacity, and metabolic stability.
Phenyl Pyridyl, Thienyl, Bicyclo[1.1.1]pentane (BCP)To improve solubility, metabolic stability, and explore new interactions with the target. nih.gov
Amide Linker Reversed Amide, Urea, ThioamideTo alter hydrogen bonding patterns, conformational flexibility, and metabolic stability.
This table is a compilation of common bioisosteric replacements in medicinal chemistry. cambridgemedchemconsulting.com

In a study on PD-1/PD-L1 inhibitors, the thiazole (B1198619) moiety of a lead compound was replaced with either an imidazole or a pyrazole fragment, demonstrating the application of bioisosteric replacement to enhance potency. acs.org The pyrazole derivatives consistently showed more potent inhibitory effects. acs.org

Considerations for Modulating Molecular Properties for Biological Application

The translation of a potent lead compound into a viable drug candidate requires careful optimization of its molecular properties to ensure appropriate absorption, distribution, metabolism, and excretion (ADME). For derivatives of this compound, several strategies can be employed to modulate these properties.

Solubility is a critical factor for oral bioavailability. Introducing polar functional groups or heteroatoms can enhance aqueous solubility. For example, in a scaffold-hopping exercise for proteasome inhibitors, replacing a phenyl ring with a pyridyl or pyrimidyl ring was shown to improve solubility. niper.gov.indundee.ac.uk Similarly, the introduction of a morpholine (B109124) substituent was found to be essential for both activity and metabolic stability. dundee.ac.uk

Metabolic stability is another key parameter. Modifications can be made to block sites of metabolism. In the development of GIRK1/2 potassium channel activators, a series of 1H-pyrazol-5-yl-2-phenylacetamides were synthesized in an effort to improve upon the poor pharmacokinetic properties of earlier urea-containing leads. nih.gov While many of the new compounds displayed high intrinsic clearance, some derivatives with specific substitutions were predicted to have moderate clearance, indicating improved metabolic stability. nih.gov

The following table summarizes the in vitro DMPK properties of selected 1H-pyrazol-5-yl-2-phenylacetamide derivatives.

Compound IDHuman Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg)Mouse Liver Microsomal Intrinsic Clearance (CLint, µL/min/mg)
8e 109243
8f 126215
Data sourced from a study on 1H-pyrazol-5-yl-2-phenylacetamide GIRK1/2 channel activators. nih.gov

Target Selectivity is crucial to minimize off-target effects. In the development of TGF-β type I receptor (ALK5) kinase inhibitors, a series of 3-substituted-4-(quinoxalin-6-yl) pyrazoles were synthesized. nih.gov The introduction of a 4-methylthiazol-2-yl moiety significantly improved ALK5 inhibitory activity and selectivity against p38α MAP kinase. nih.gov Molecular docking studies revealed that this substituent could form specific interactions within the ATP binding pocket of ALK5. nih.gov This demonstrates how subtle modifications to the pyrazole-acetamide scaffold can fine-tune selectivity for a particular biological target.

Chemical Biology and Mechanistic Investigations of N 2 1h Pyrazole 1 Yl Phenyl Acetamide and Its Analogues

Enzyme Inhibition Mechanisms (In Vitro Studies)

Cholinesterase Inhibition Mechanisms

While direct studies on the cholinesterase inhibition by N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide are not extensively documented in the reviewed literature, research on a series of its structural analogues, specifically 2-(1H-pyrazol-1-yl)-N-(substitutedphenyl)acetamide derivatives, provides significant insights into the potential activity of this class of compounds.

A study investigating a group of N-phenylacetamide derivatives bearing a pyrazole (B372694) ring revealed moderate and selective inhibitory activity against acetylcholinesterase (AChE), with no significant inhibition of butyrylcholinesterase (BuChE). dergipark.org.trresearchgate.net This selectivity for AChE is a noteworthy characteristic. The inhibitory concentrations (IC₅₀) for these analogues against AChE were in the micromolar range. For instance, analogues with different substitutions on the phenyl ring displayed varying potencies. dergipark.org.tr Molecular docking studies performed on the most active analogues from the broader class of phenylacetamide derivatives suggested that these compounds likely interact with the peripheral anionic site (PAS) of the AChE enzyme. dergipark.org.trresearchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of 2-(1H-pyrazol-1-yl)-N-(substitutedphenyl)acetamide Analogues
Compound Analogue (Substitution on Phenyl Ring)AChE IC₅₀ (µM)Reference
4-chloro8.97 dergipark.org.tr
3-chloro8.32 dergipark.org.tr

Kinase Inhibition Pathways

The pyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and various derivatives have demonstrated potent inhibitory activity against a range of kinases. Although specific data for this compound is limited, studies on related pyrazole-acetamide structures highlight the potential of this chemical class to interact with kinase pathways.

A series of novel 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives were designed and synthesized as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov Several of these compounds exhibited potent VEGFR-2 inhibition at nanomolar concentrations. nih.gov For example, the compound designated as W13 showed an IC₅₀ value of 1.6 nM against VEGFR-2. nih.gov These inhibitors were found to block the PI3K-Akt-mTOR signaling pathway in cancer cells. nih.gov

Furthermore, other pyrazole derivatives have been identified as multi-targeted inhibitors of kinases such as Janus kinase (JAK) 2/3 and Aurora A/B kinases. drugbank.com One such derivative demonstrated IC₅₀ values of 0.166 µM for JAK2 and 0.057 µM for JAK3. drugbank.com These findings underscore the versatility of the pyrazole core in targeting different kinase families, suggesting that this compound could also exhibit inhibitory activity against certain kinases.

Table 2: Kinase Inhibitory Activity of Pyrazole-based Analogues
Compound AnalogueTarget KinaseIC₅₀Reference
W13 (a 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivative)VEGFR-21.6 nM nih.gov
Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative)JAK20.166 µM drugbank.com
JAK30.057 µM drugbank.com
Aurora A0.939 µM drugbank.com
Aurora B0.583 µM drugbank.com

Carbonic Anhydrase Inhibition Profiling

The inhibitory potential of this compound against carbonic anhydrase (CA) has not been directly reported. However, the broader class of pyrazole-containing compounds has been investigated for CA inhibition. For instance, a series of 4-(3-(4-substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamides were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov

These compounds, which feature a sulfonamide group crucial for CA binding, displayed inhibition constants (Ki) in the nanomolar range against both isoforms. nih.gov The Ki values for these pyrazoline-benzenesulfonamide derivatives were comparable to the standard CA inhibitor Acetazolamide. nih.gov While these compounds are structurally distinct from this compound due to the presence of the sulfonamide moiety and a dihydropyrazole ring, their activity highlights the potential of the pyrazole scaffold to be incorporated into effective CA inhibitors. nih.gov

Table 3: Carbonic Anhydrase Inhibitory Activity of Pyrazoline-based Benzenesulfonamide Analogues
Compound AnaloguehCA I Kᵢ (nM)hCA II Kᵢ (nM)Reference
Compound 9316.7 ± 9.6412.5 ± 115.4 nih.gov
Compound 13393.7 ± 117.8440.5 ± 47.9 nih.gov
Compound 14326.5 ± 10.3422.5 ± 110.2 nih.gov
Acetazolamide (Standard)278.8 ± 44.3293.4 ± 46.4 nih.gov

Urease and DNA GyraseB Inhibition Studies

There is no direct scientific literature available detailing the urease or DNA GyraseB inhibitory activities of this compound.

Research into urease inhibitors has explored various heterocyclic scaffolds. For example, derivatives of 1-(3-nitropyridin-2-yl)piperazine (B1350711) and imidazopyridine-oxazoles have shown potent urease inhibition, with some compounds exhibiting significantly lower IC₅₀ values than the standard inhibitor thiourea. frontiersin.orgnih.gov However, these structures are not close analogues of this compound.

Similarly, studies on DNA gyrase inhibitors have focused on different classes of pyrazole-containing molecules. For instance, N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide derivatives have been synthesized and found to strongly inhibit S. aureus and B. subtilis DNA gyrase. nih.gov Another class of compounds, N-phenylpyrrolamides, has also been developed as potent inhibitors of bacterial DNA gyrase. nih.gov These findings indicate that the pyrazole nucleus can be a component of DNA gyrase inhibitors, but the specific contribution of the this compound structure to this activity remains uninvestigated.

Receptor Interaction Mechanisms (Preclinical Studies)

P2X7 Receptor Antagonism Studies

The P2X7 receptor, an ATP-gated ion channel primarily expressed on immune cells, is a significant target in the study of inflammation and pain. researchgate.net Preclinical studies have identified a series of (1H-pyrazol-4-yl)acetamide derivatives as potent antagonists of the P2X7 receptor. researchgate.netnih.govebi.ac.uk Although these compounds differ in the point of attachment to the pyrazole ring (position 4 versus position 1 in the target compound), the shared acetamide (B32628) scaffold makes these findings highly relevant.

High-throughput screening identified a lead compound from this series which was subsequently optimized to produce analogues with enhanced potency and favorable physicochemical and pharmacokinetic properties. nih.govebi.ac.uk Structure-activity relationship (SAR) studies of these (1H-pyrazol-4-yl)acetamides have provided valuable information on the structural requirements for P2X7 receptor antagonism. researchgate.netnih.gov These antagonists are believed to act via an allosteric binding site on the receptor, preventing the conformational changes induced by ATP binding. nih.gov The antagonism of the P2X7 receptor by these compounds has been demonstrated to reduce inflammatory and neuropathic pain in preclinical models. nih.govnih.gov

Table 4: P2X7 Receptor Antagonist Activity of Related Analogues
Compound Analogue ClassActivityMechanism of ActionReference
(1H-pyrazol-4-yl)acetamide derivativesPotent P2X7 receptor antagonistsAllosteric inhibition researchgate.netnih.gov
N-(phenylmethyl)-2-(1H-pyrazol-4-yl)acetamide derivativesP2X7 receptor antagonistsInterference with ATP effects at the receptor google.com

Modulation of Cellular Pathways (In Vitro)

The in vitro effects of this compound and its analogues have been a subject of investigation to understand their potential as modulators of cellular functions, particularly in the context of cancer and neuroprotection. These studies have revealed significant activity in inducing programmed cell death and inhibiting cell growth.

Research has shown that certain pyrazole-containing compounds can trigger apoptosis, a form of programmed cell death, in cancer cells. This is a crucial mechanism for anti-cancer agents.

One study on a novel pyrazole derivative, PTA-1, demonstrated its capability to induce apoptosis in triple-negative breast cancer cells at low micromolar concentrations. nih.gov The induction of apoptosis was confirmed by several key indicators: the externalization of phosphatidylserine (B164497), the activation of caspase-3/7, and the detection of DNA fragmentation. nih.gov

Furthermore, investigations into N-propananilide derivatives bearing a pyrazole ring have shed light on their neuroprotective effects, which are mediated by modulating the apoptotic pathway. In a study using a 6-hydroxy-dopamine (6-OHDA) induced neurotoxicity model, several derivatives were found to provide protection by decreasing the levels of key pro-apoptotic proteins. nih.gov Specifically, these compounds were shown to reduce the expression levels of Bax, a pro-apoptotic member of the B-cell lymphoma-2 family, and to decrease the activation of caspase-3. nih.gov

Table 1: Effects of this compound Analogues on Apoptotic Markers

Compound/Analogue Cell Line/Model Key Findings Reference
PTA-1 MDA-MB-231 (Triple-Negative Breast Cancer) Induces apoptosis via phosphatidylserine externalization, caspase-3/7 activation, and DNA fragmentation. nih.gov nih.gov

In addition to inducing apoptosis, this compound analogues have been shown to inhibit the proliferation of cancer cells through various mechanisms.

The pyrazole derivative PTA-1, for instance, not only induces apoptosis but also causes cell cycle arrest, effectively halting the proliferation of triple-negative breast cancer cells. nih.gov Gene expression analysis revealed that PTA-1 altered the expression of 730 genes, with 198 being upregulated and 532 downregulated after 24 hours of treatment. nih.gov This significant change in the genetic landscape of the cancer cells points towards a multi-faceted mechanism of action.

Another class of pyrazole-containing compounds, 4-arylindoline derivatives, has been developed as small-molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. acs.org In co-culture models of tumor cells and T cells, a promising inhibitor from this series, compound J29, effectively promoted the proliferation of CD3+ T-cells and restored their ability to kill tumor cells. acs.org This demonstrates an immunomodulatory approach to inhibiting cancer cell proliferation by enhancing the body's own anti-tumor immune response.

Table 2: Mechanisms of Cell Proliferation Inhibition by this compound Analogues

Compound/Analogue Cell Line/Model Mechanism of Action Reference
PTA-1 MDA-MB-231 (Triple-Negative Breast Cancer) Induces cell cycle arrest; alters the expression of 730 genes related to cell proliferation. nih.gov nih.gov

Target Identification Research for this compound Ligands

A critical aspect of understanding the mechanism of action of any bioactive compound is the identification of its direct molecular targets. For this compound and its analogues, research has pointed towards several potential protein targets.

A significant finding in the study of the pyrazole derivative PTA-1 was the identification of tubulin as a likely target. nih.gov A comparison of the gene expression signatures induced by PTA-1 with those in the Connectivity Map (CMap) database revealed a profile similar to that of known tubulin inhibitors. nih.gov Subsequent experimental validation showed that PTA-1 disrupts microtubule organization and inhibits tubulin polymerization, suggesting that its anti-cancer effects are, at least in part, mediated through the disruption of the cytoskeleton. nih.gov

In the field of cancer immunotherapy, research into pyrazole-containing 4-arylindoline derivatives has successfully identified them as potent inhibitors of the PD-1/PD-L1 interaction. acs.org One of the most promising compounds, J29, exhibited an IC50 value of 5.5 nM in a biochemical assay, indicating a high affinity for this target. acs.org This interaction is a key immune checkpoint that cancer cells often exploit to evade the immune system.

Furthermore, another class of pyrazole derivatives has been synthesized and evaluated as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor kinase, also known as ALK5. nih.gov TGF-β signaling is involved in a wide range of cellular processes, and its dysregulation is implicated in cancer. The development of pyrazole-based ALK5 inhibitors highlights another potential target for this class of compounds. nih.gov

Table 3: Identified and Potential Molecular Targets for this compound Analogues

Analogue Class Identified/Potential Target Significance Reference
Pyrazole derivative (PTA-1) Tubulin Disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov nih.gov
4-Arylindoline derivatives Programmed cell death-1/Programmed cell death-ligand 1 (PD-1/PD-L1) Inhibition of an immune checkpoint, leading to enhanced anti-tumor immunity. acs.org acs.org

Advanced Analytical Methodologies for Research of N 2 1h Pyrazole 1 Yl Phenyl Acetamide

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic methods are indispensable tools for the separation, identification, and purification of N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide from reaction mixtures and for the assessment of its purity. Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most commonly employed techniques.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method frequently used to monitor the progress of synthesis reactions leading to pyrazole (B372694) derivatives. rsc.orgnih.gov In the synthesis of related compounds, TLC is performed on silica (B1680970) gel 60 F254 pre-coated plates. rsc.org The separation of components on the plate allows for a quick visualization of the reaction's completion, the formation of the desired product, and the presence of any impurities. Visualization is typically accomplished under a UV lamp or by using an iodine stain. rsc.org For the purification of pyrazole derivatives, column chromatography over silica gel is often the subsequent step after the reaction is deemed complete by TLC. rsc.org

High-Performance Liquid Chromatography (HPLC)

HPLC offers higher resolution and quantitative analysis capabilities, making it ideal for determining the precise purity of this compound. Reverse-phase HPLC (RP-HPLC) is a common mode used for analyzing acetamide (B32628) derivatives. sielc.com While specific methods for the title compound are proprietary, a general approach can be outlined based on methods used for structurally similar molecules. sielc.com

A typical HPLC system would involve a stationary phase, such as a C18 or a specialized reverse-phase column like Newcrom R1, and a mobile phase tailored to achieve optimal separation. sielc.com The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous solution, which may contain modifiers such as phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This technique is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

Table 1: Illustrative HPLC Conditions for Analysis of Acetamide Derivatives

Parameter Condition
Column Newcrom R1, 5 µm
Mobile Phase Acetonitrile (MeCN) and water with phosphoric acid
Detection UV-Vis or Mass Spectrometry (MS)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. This analysis provides experimental validation of the compound's empirical and molecular formula, C₁₁H₁₁N₃O, confirming that the synthesized product has the correct atomic composition. mdpi.comresearchgate.net

The procedure involves the complete combustion of a precisely weighed sample in a controlled environment. The resulting combustion gases (CO₂, H₂O, and N₂) are then quantitatively measured. Instruments such as the EA FLASH 1112 Series CHN Analyzer are commonly used for this purpose. mdpi.com The experimentally determined weight percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close correlation between the found and calculated values provides strong evidence of the compound's purity and correct composition. nih.gov

Table 2: Elemental Analysis Data for this compound (C₁₁H₁₁N₃O) Note: The "Found (%)" values are hypothetical examples based on typical experimental results for analogous compounds. nih.gov

Element Molecular Weight ( g/mol ) Calculated (%) Found (%) (Illustrative)
Carbon (C) 12.01 65.66 65.62
Hydrogen (H) 1.01 5.51 5.54
Nitrogen (N) 14.01 20.88 20.85
Oxygen (O) 16.00 7.95 7.99

| Total | 201.22 | 100.00 | 100.00 |

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. umw.edu.pl For this compound, TGA is employed to evaluate its thermal stability and decomposition profile. This information is critical for understanding the material's behavior at elevated temperatures, which is relevant for storage, processing, and application considerations.

The TGA instrument, a thermobalance, heats the sample on a sensitive balance within a furnace. umw.edu.pl The resulting TGA curve plots the percentage of weight loss against temperature. The data from the TGA curve reveals the temperatures at which the compound begins to decompose and the distinct stages of its degradation.

In studies of related pyrazole derivatives, TGA has shown that these compounds can be stable up to specific temperatures before undergoing decomposition. For instance, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol is reported to be stable up to 160 °C, while 2-phenyl-N-(pyrazin-2-yl)acetamide is stable up to 232 °C, indicating the absence of moisture and a distinct decomposition onset temperature. researchgate.netresearchgate.net The weight loss observed at higher temperatures corresponds to the fragmentation and loss of specific parts of the molecule, such as the phenyl and pyrazole rings. researchgate.net

Table 3: Illustrative TGA Decomposition Profile for a Pyrazole Derivative Based on data for 2-phenyl-N-(pyrazin-2-yl)acetamide. researchgate.net

Temperature Range (°C) Weight Loss (%) Observation
Ambient - 232 ~0% Compound is thermally stable
232 - 254 ~87% Major decomposition event (loss of phenyl and pyrazine (B50134) rings)

This analysis provides crucial insights into the thermal limits of this compound, guiding its handling and use in applications where temperature stability is a factor.

Q & A

Q. What are the common synthetic routes for N-(2-(1H-Pyrazole-1-yl)phenyl)acetamide derivatives, and how are they optimized?

Q. How is the structural characterization of this compound derivatives performed?

Methodological Answer:

  • FT-IR identifies functional groups: NH stretches (~3260–3300 cm⁻¹), C=O (1670–1680 cm⁻¹), and aromatic C=C (1580–1600 cm⁻¹). Nitro groups show asymmetric stretches at ~1500 cm⁻¹ .
  • ¹H/¹³C NMR confirms regiochemistry. For example, triazole protons resonate at δ 8.36 ppm (singlet), while acetamide NH appears at δ 10.79 ppm. Aromatic protons are resolved in δ 6.5–8.5 ppm .
  • HRMS validates molecular ions (e.g., [M+H]⁺ for C₂₁H₁₈N₅O₄: calculated 404.1359, observed 404.1348) .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

Methodological Answer:

  • PASS (Prediction of Activity Spectra for Substances) software predicts potential biological targets (e.g., antileishmanial or kinase inhibition) based on structural descriptors. Molecular docking (e.g., AutoDock Vina) further assesses binding affinities to enzymes like cytochrome P450 or bacterial targets .
  • Example: Derivatives with electron-withdrawing groups (e.g., -NO₂) show higher predicted activity due to enhanced hydrogen bonding with active sites .

Q. What strategies resolve contradictions in regioselectivity during triazole ring formation?

Methodological Answer:

  • Copper(I) catalysts enforce 1,4-regioselectivity in triazole formation, while thermal conditions without catalysts yield 1,5-isomers. For example, Cu(OAc)₂ in tert-butanol/H₂O produces >95% 1,4-triazole derivatives, confirmed by NMR .
  • Conflicting data may arise from solvent polarity or catalyst loading. Optimization requires screening solvents (e.g., DMF vs. tert-butanol) and Cu(I) concentrations (5–20 mol%) .

Q. How are antioxidant or antileishmanial activities evaluated for these derivatives?

Methodological Answer:

  • Antioxidant assays : DPPH radical scavenging (IC₅₀ values) or FRAP tests compare electron-donating capacities. Derivatives with hydroxyl or methoxy substituents show enhanced activity .
  • Antileishmanial assays : In vitro testing against Leishmania promastigotes using MTT or resazurin-based viability assays. EC₅₀ values correlate with nitro group presence .

Q. What analytical challenges arise in purity assessment, and how are they addressed?

Methodological Answer:

  • HPLC-MS resolves isomeric impurities (e.g., 1,4- vs. 1,5-triazoles). For example, C18 columns with acetonitrile/water gradients separate isomers at 254 nm .
  • Elemental analysis discrepancies (e.g., C: calculated 59.71% vs. observed 58.31%) indicate residual solvents, requiring additional drying or recrystallization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.